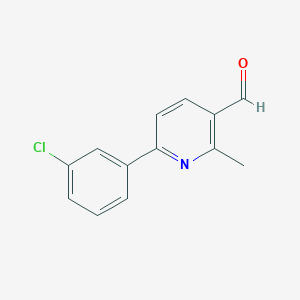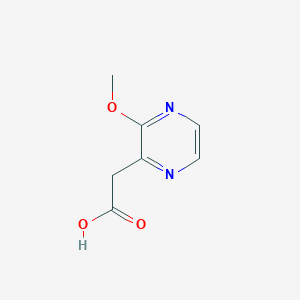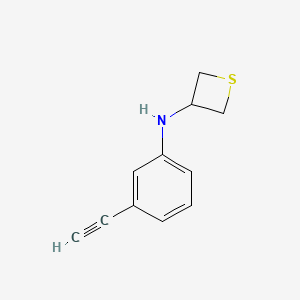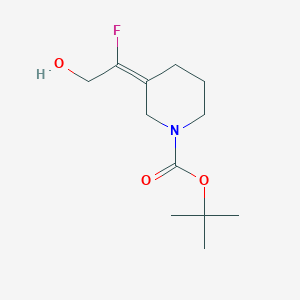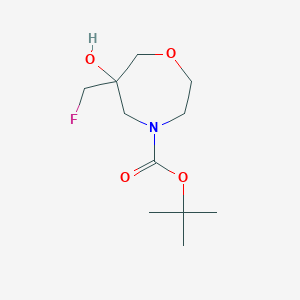
tert-Butyl 6-(fluoromethyl)-6-hydroxy-1,4-oxazepane-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 6-(fluoromethyl)-6-hydroxy-1,4-oxazepane-4-carboxylate is a synthetic organic compound that features a tert-butyl group, a fluoromethyl group, and an oxazepane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-(fluoromethyl)-6-hydroxy-1,4-oxazepane-4-carboxylate typically involves multiple steps, starting from readily available precursors
Cyclization Reaction: The oxazepane ring can be formed by reacting an appropriate amino alcohol with a diester or a similar compound under acidic or basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol, typically using a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 6-(fluoromethyl)-6-hydroxy-1,4-oxazepane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LAH).
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LAH, sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols
Major Products
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an alcohol
Substitution: Formation of substituted oxazepane derivatives
Wissenschaftliche Forschungsanwendungen
tert-Butyl 6-(fluoromethyl)-6-hydroxy-1,4-oxazepane-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel polymers and materials with specific properties.
Biological Studies: It can be used as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Wirkmechanismus
The mechanism of action of tert-Butyl 6-(fluoromethyl)-6-hydroxy-1,4-oxazepane-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the oxazepane ring can provide conformational rigidity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 6-(chloromethyl)-6-hydroxy-1,4-oxazepane-4-carboxylate
- tert-Butyl 6-(bromomethyl)-6-hydroxy-1,4-oxazepane-4-carboxylate
- tert-Butyl 6-(hydroxymethyl)-6-hydroxy-1,4-oxazepane-4-carboxylate
Uniqueness
tert-Butyl 6-(fluoromethyl)-6-hydroxy-1,4-oxazepane-4-carboxylate is unique due to the presence of the fluoromethyl group, which imparts distinct electronic properties and enhances metabolic stability compared to its chloro, bromo, and hydroxymethyl analogs. This makes it particularly valuable in drug design and development.
Eigenschaften
Molekularformel |
C11H20FNO4 |
|---|---|
Molekulargewicht |
249.28 g/mol |
IUPAC-Name |
tert-butyl 6-(fluoromethyl)-6-hydroxy-1,4-oxazepane-4-carboxylate |
InChI |
InChI=1S/C11H20FNO4/c1-10(2,3)17-9(14)13-4-5-16-8-11(15,6-12)7-13/h15H,4-8H2,1-3H3 |
InChI-Schlüssel |
HWLQWJNIQHNIBE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCOCC(C1)(CF)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


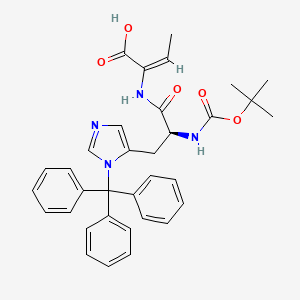
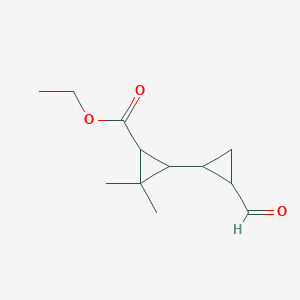


![[cis-6-(Trifluoromethyl)morpholin-2-YL]methanol](/img/structure/B13330546.png)
![tert-Butyl (1R,4S)-1-(aminomethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B13330553.png)

![3-Bromo-6,6-difluoro-2-(4-fluorophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B13330558.png)
![Tert-butyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13330564.png)
